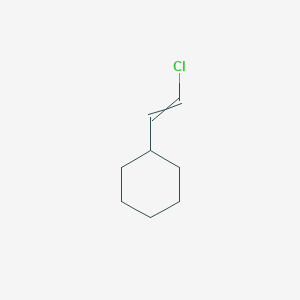

2-Chloroethenylcyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

15963-69-6 |

|---|---|

Molecular Formula |

C22H18As2N4O14S2 |

Molecular Weight |

144.64 g/mol |

IUPAC Name |

2-chloroethenylcyclohexane |

InChI |

InChI=1S/C8H13Cl/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2 |

InChI Key |

YVVZMSBDWZBPCS-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C=CCl |

Canonical SMILES |

C1CCC(CC1)C=CCl |

Origin of Product |

United States |

Synthetic Methodologies for Ethenylcyclohexane Derivatives

Direct Halogenation Approaches to Vinyl Systems

Direct halogenation of a pre-existing vinyl group on a cyclohexane (B81311) ring is a primary strategy for the synthesis of 2-chloroethenylcyclohexane. The most straightforward approach involves the hydrochlorination of vinylcyclohexane (B147605). However, this reaction is mechanistically complex and often plagued by a lack of regioselectivity and the formation of undesired rearrangement products.

The classical electrophilic addition of hydrogen chloride (HCl) to vinylcyclohexane proceeds via a carbocation intermediate. According to Markovnikov's rule, the protonation of the double bond is expected to occur at the terminal carbon, leading to a secondary carbocation adjacent to the cyclohexane ring. Subsequent attack by the chloride ion would then yield the desired 1-chloro-1-cyclohexylethane. However, this secondary carbocation is prone to a 1,2-hydride shift from the cyclohexane ring, which would result in the formation of a more stable tertiary carbocation. This rearrangement leads to the formation of 1-chloro-1-ethylcyclohexane (B12975069) as a significant byproduct, diminishing the yield of the target molecule. nih.govorganic-chemistry.org

To circumvent the issue of carbocation rearrangement and achieve anti-Markovnikov addition, radical addition of HCl can be employed. While the radical addition of HBr initiated by peroxides is a well-established method for obtaining anti-Markovnikov products, the analogous reaction with HCl is less common. youtube.comlibretexts.orgmasterorganicchemistry.com This is due to the high bond dissociation energy of the H-Cl bond, which makes the chain propagation step less favorable. kotafactory.com However, under specific conditions, such as photochemical activation or the use of specialized initiators, radical addition can be induced, potentially leading to the formation of this compound. youtube.combeilstein-journals.org

| Starting Material | Reagent(s) | Major Product(s) | Key Challenges |

| Vinylcyclohexane | HCl (gas or solution) | 1-Chloro-1-cyclohexylethane, 1-Chloro-1-ethylcyclohexane | Carbocation rearrangement |

| Vinylcyclohexane | HCl, Peroxides/Light | This compound (potential) | Unfavorable thermodynamics for HCl radical addition |

Functionalization of Cyclohexyl Rings for Ethenyl Incorporation

An alternative strategy involves the initial functionalization of the cyclohexane ring followed by the introduction of the chloroethenyl group. This multi-step approach can offer better control over the final product's structure.

A common starting material for this strategy is cyclohexanone (B45756). A Wittig reaction between cyclohexanone and a chloromethylidene-containing phosphorane, such as chloromethyltriphenylphosphonium chloride, can directly install the chloroethenyl group. The ylide is typically generated in situ using a strong base. This method allows for the formation of the carbon-carbon double bond with a defined location, thus avoiding the regioselectivity issues associated with the direct halogenation of vinylcyclohexane.

Another route starting from cyclohexanone involves a two-step process. First, a Shapiro reaction or a Bamford-Stevens reaction can be used to convert cyclohexanone into vinylcyclohexane. nih.gov This is typically achieved by forming a tosylhydrazone intermediate, which is then treated with a strong base. The resulting vinylcyclohexane can then be subjected to a controlled halogenation reaction, as described in the previous section, to introduce the chlorine atom.

Alternatively, cyclohexanecarboxaldehyde (B41370) can serve as a precursor. A Wittig-type reaction with a chloromethylphosphonium salt can convert the aldehyde to the desired this compound. google.com This approach also ensures the correct placement of the double bond.

Stereoselective Synthesis Strategies for Vinyl Halides

The synthesis of specific stereoisomers (E or Z) of this compound requires stereoselective methods. A powerful strategy for achieving this is the hydrohalogenation of ethynylcyclohexane (B1294493). The stereochemical outcome of this reaction can often be controlled by the choice of reagents and reaction conditions.

For instance, the hydrozirconation of terminal alkynes, such as ethynylcyclohexane, using Schwartz's reagent (Cp2ZrHCl) proceeds via a syn-addition of the zirconium hydride across the triple bond. wikipedia.orgsantiago-lab.com This generates a vinylzirconium intermediate with a specific stereochemistry. Subsequent treatment of this intermediate with a chlorinating agent, like N-chlorosuccinimide (NCS), can lead to the formation of the corresponding vinyl chloride with retention of configuration, yielding predominantly the (E)-isomer. wikipedia.org

Conversely, radical additions to alkynes can favor the formation of the (Z)-isomer. Furthermore, specific catalytic systems have been developed for the stereoselective synthesis of vinyl halides from alkynes. lookchem.com For example, certain transition metal catalysts can control the stereochemistry of the addition of HCl across the triple bond of ethynylcyclohexane.

A notable example of a stereospecific synthesis is the preparation of [(Z)-2-bromo-2-chloroethenyl]cyclohexane, which has been reported in the literature. chemsynthesis.comacs.org While the full experimental details are not provided here, the existence of this specific stereoisomer highlights the feasibility of controlling the stereochemistry in dihalogenated ethenylcyclohexane derivatives. This synthesis likely involves the stereoselective addition of a bromine and a chlorine atom across the triple bond of ethynylcyclohexane, possibly through a stepwise process or a concerted mechanism involving a specific reagent or catalyst.

| Precursor | Reagents | Product Stereochemistry | Method |

| Ethynylcyclohexane | 1. Cp2ZrHCl 2. NCS | (E)-2-Chloroethenylcyclohexane | Hydrozirconation-Halogenation |

| Ethynylcyclohexane | Various Catalysts/Reagents | (E)- or (Z)-2-Chloroethenylcyclohexane | Catalytic Hydrochlorination |

| Ethynylcyclohexane | BrCl or sequential addition | (Z)-2-Bromo-2-chloroethenylcyclohexane | Stereospecific Dihalogenation |

Catalytic Protocols for Organohalide Formation

Modern catalytic methods offer efficient and selective routes to organohalides, including this compound. These protocols often operate under mild conditions and can provide access to products that are difficult to obtain through traditional methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically used to form carbon-carbon or carbon-heteroatom bonds, variations of these reactions can be adapted for the synthesis of vinyl halides. For example, a palladium-catalyzed C-H alkenylation of an arene with a chloro-alkyne could in principle be adapted for the synthesis of vinyl chlorides. nih.gov

Gold catalysts have emerged as powerful tools for the activation of alkynes. Gold-catalyzed hydrochlorination of unactivated alkynes has been shown to proceed with high regioselectivity. organic-chemistry.org Applying such a catalyst to ethynylcyclohexane could provide a direct and selective route to this compound, potentially avoiding the formation of byproducts.

Another catalytic approach involves a three-component reaction. For instance, a cobalt(III)-catalyzed reaction has been reported to couple a C(sp²)–H bond, an alkyne, and a halogenating agent to form functionalized alkenyl halides. In one example, ethynylcyclohexane was used as a substrate to generate a vinyl iodide derivative. capes.gov.br A similar strategy could potentially be developed for the synthesis of the corresponding vinyl chloride.

Furthermore, iridium-catalyzed anti-Markovnikov hydroboration of vinylcyclohexane provides a route to the corresponding terminal boronic ester with high regioselectivity. acs.org This intermediate can then be converted to the desired this compound through a subsequent halogenation step, offering a catalytic pathway to the anti-Markovnikov product.

Multi-Component Reactions Leading to Substituted Ethenylcyclohexanes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating atoms from all starting materials. organic-chemistry.orgrsc.orgmdpi.combrainly.combeilstein-journals.org While a specific MCR for the direct synthesis of this compound has not been prominently reported, the principles of MCRs can be applied to design such a transformation.

A hypothetical MCR could involve the coupling of a cyclohexyl-containing component, a source for the two-carbon vinyl unit, and a chlorine source. For instance, a reaction could be envisioned between cyclohexanecarboxaldehyde, a chloro-substituted carbenoid or ylide precursor, and a third component that facilitates the coupling under the influence of a suitable catalyst.

The development of such a reaction would be attractive due to its atom economy and step efficiency. The challenge lies in identifying the appropriate combination of reactants and a catalyst that can orchestrate the desired bond formations in a controlled manner. The extensive literature on MCRs provides a strong foundation for exploring such novel synthetic routes. organic-chemistry.orgrsc.orgmdpi.combrainly.com

Optimization of Reaction Conditions and Process Efficiency

The successful synthesis of this compound, with high yield and selectivity, hinges on the careful optimization of reaction conditions. Key parameters that influence the outcome of the reaction include the choice of solvent, temperature, catalyst, and the nature of the reagents.

For direct halogenation methods, the solvent polarity can significantly impact the stability of carbocation intermediates and thus the extent of rearrangement. Non-polar solvents may suppress the formation of discrete carbocations, potentially favoring a more concerted addition mechanism or a radical pathway. Temperature control is also crucial, as higher temperatures can promote side reactions and decomposition.

In catalytic protocols, the choice of the metal center and the ligands is paramount. The ligand can influence the steric and electronic environment around the metal, thereby controlling the regioselectivity and stereoselectivity of the reaction. For instance, in palladium-catalyzed reactions, the use of bulky ligands can favor certain reaction pathways over others. The catalyst loading is another important factor to optimize to ensure both high efficiency and cost-effectiveness.

For stereoselective syntheses starting from ethynylcyclohexane, the precise control of stoichiometry and the order of addition of reagents are critical. In hydrozirconation-halogenation sequences, ensuring the complete formation of the vinylzirconium intermediate before the addition of the electrophilic chlorine source is essential to prevent side reactions.

Process efficiency can be further enhanced by employing flow chemistry techniques, which can offer better control over reaction parameters, improve safety, and facilitate scale-up. The development of recyclable catalysts is another important aspect of process optimization, contributing to the sustainability and economic viability of the synthesis.

Stereochemical Aspects of Chloroethenylcyclohexane Systems

Configurational Isomerism of the Ethenyl Moiety

The double bond within the ethenyl (vinyl) substituent is a source of geometric isomerism, leading to the existence of (E) and (Z) diastereomers. This isomerism arises from the restricted rotation around the carbon-carbon double bond.

(E)-2-Chloroethenylcyclohexane: In this isomer, the chlorine atom and the cyclohexyl group are on opposite sides of the double bond.

(Z)-2-Chloroethenylcyclohexane: In this isomer, the chlorine atom and the cyclohexyl group are on the same side of the double bond. chemsynthesis.com

The relative stability of these isomers can be influenced by steric interactions between the substituents on the double bond and the adjacent cyclohexane (B81311) ring. Synthetic procedures, such as the Wittig reaction, can often lead to a mixture of both (E) and (Z) isomers, with one potentially being favored over the other depending on the reaction conditions and the nature of the reactants. mdpi.com

Chiral Centers and Enantiomerism within the Cyclohexyl Skeleton

The substitution pattern of 2-chloroethenylcyclohexane creates two chiral centers at positions C1 and C2 of the cyclohexane ring. This gives rise to the possibility of enantiomers, which are non-superimposable mirror images of each other.

The four possible stereoisomers based on the configurations at C1 and C2 are:

(1R, 2R)-2-Chloroethenylcyclohexane

(1S, 2S)-2-Chloroethenylcyclohexane

(1R, 2S)-2-Chloroethenylcyclohexane

(1S, 2R)-2-Chloroethenylcyclohexane

The (1R, 2R) and (1S, 2S) isomers constitute one pair of enantiomers, while the (1R, 2S) and (1S, 2R) isomers form another. These enantiomeric pairs will have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Diastereomeric Relationships and Their Influence on Synthesis and Reactivity

The combination of geometric isomerism at the double bond and chirality in the cyclohexane ring leads to a set of diastereomeric relationships. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. minia.edu.eg

For this compound, the following diastereomeric relationships exist:

cis and trans isomers related to the relative orientation of the chloro and ethenyl groups on the cyclohexane ring. pressbooks.pub

The (E) and (Z) isomers of a specific chiral configuration (e.g., (1R, 2R, E)-2-chloroethenylcyclohexane and (1R, 2R, Z)-2-chloroethenylcyclohexane) are diastereomers.

These diastereomeric differences can significantly influence the course of chemical reactions. For instance, in elimination reactions of substituted cyclohexanes, the required anti-periplanar arrangement of the leaving group and a proton can be favored in one diastereomer over another, leading to different reaction rates and product distributions. minia.edu.eg Similarly, the stereochemical outcome of addition reactions to the ethenyl double bond will be influenced by the pre-existing stereochemistry of the cyclohexane ring. The steric hindrance and electronic environment presented by the different diastereomers can lead to catalyst or substrate-controlled product formation. researchgate.net

Conformational Analysis of the Cyclohexane Ring and its Impact on Vinyl Substituent Orientation

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. slideshare.netmakingmolecules.com In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. lumenlearning.commasterorganicchemistry.com The interconversion between the two chair conformations, known as ring flipping, results in the exchange of axial and equatorial positions. makingmolecules.commasterorganicchemistry.com

For this compound, the two chair conformations are not energetically equivalent. The conformer with the bulky chloroethenyl group in the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions. pressbooks.publibretexts.org The preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. stackexchange.comwikipedia.org Larger substituents typically have larger A-values, indicating a stronger preference for the equatorial position. masterorganicchemistry.com

The A-values for a chloro group and a vinyl group are approximately 0.4-0.7 kcal/mol and 1.6-1.7 kcal/mol, respectively. minia.edu.egstackexchange.comubc.ca In this compound, both substituents will vie for the more stable equatorial position. In the trans isomer, both groups can be equatorial in one chair conformation, which would be highly favored. openstax.org In the cis isomer, one group must be axial while the other is equatorial. In this case, the vinyl group, having the larger A-value, would preferentially occupy the equatorial position. spcmc.ac.in

Dynamic Stereochemistry and Rotational Barriers Around Carbon-Carbon Bonds

The stereochemistry of this compound is not static. In addition to the ring flipping of the cyclohexane, there is also rotation around the single bond connecting the ethenyl group to the ring. The barrier to this rotation is influenced by steric interactions between the vinyl group and the adjacent hydrogens or substituents on the cyclohexane ring.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to study these conformational changes. scielo.brscielo.br By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for processes like ring inversion and bond rotation. At low temperatures, where the interconversion is slow on the NMR timescale, signals for individual conformers may be observed. rsc.orgsikhcom.net As the temperature increases, these signals broaden and eventually coalesce into a time-averaged spectrum. From the coalescence temperature and the chemical shift differences, the free energy of activation for the dynamic process can be calculated. cdnsciencepub.com The rotational barrier for a vinyl group on a cyclohexane ring is relatively low, but can be influenced by the substitution pattern. msu.edu

Enantiomeric Resolution Techniques for Chiral Ethenylcyclohexane Derivatives

Since this compound exists as pairs of enantiomers, their separation, or resolution, is a critical step for obtaining enantiomerically pure compounds. This is particularly important in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. advanceseng.com

Several techniques can be employed for the resolution of chiral compounds, including those applicable to ethenylcyclohexane derivatives:

Classical Chemical Resolution: This widely used method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. acs.orgresearchgate.netepa.gov The separated diastereomers are then converted back to the individual enantiomers.

Chromatographic Methods: Chiral chromatography, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC), utilizes a chiral stationary phase to differentially interact with the enantiomers, leading to their separation. numberanalytics.comnih.gov

Kinetic Resolution: This technique relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. advanceseng.com One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentchemicalbook.com

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. chemicalbook.com By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of 2-Chloroethenylcyclohexane is expected to show distinct signals for the protons on the vinyl group and the cyclohexyl ring.

Vinyl Protons: The two protons on the chloro-substituted double bond (=CH-Cl and -CH=) are anticipated to appear in the downfield region, typically between δ 5.5 and 6.5 ppm . Their exact chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the double bond. These protons would likely appear as doublets of doublets due to geminal coupling to each other and vicinal coupling to the proton on the adjacent cyclohexyl carbon (C1).

Cyclohexyl Protons: The proton on the carbon attached to the vinyl group (methine proton, C1-H) is expected to resonate between δ 2.0 and 2.5 ppm . The remaining ten protons on the cyclohexane (B81311) ring would produce a complex series of overlapping multiplets in the upfield region, generally between δ 1.0 and 2.1 ppm . chemicalbook.com The signals for axial and equatorial protons would differ due to their distinct magnetic environments.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Vinyl H (attached to C with Cl) | ~6.0 - 6.5 | Doublet of doublets (dd) |

| Vinyl H (attached to cyclohexyl) | ~5.5 - 6.0 | Doublet of doublets (dd) |

| Cyclohexyl H (C1-H, methine) | ~2.0 - 2.5 | Multiplet (m) |

| Cyclohexyl H (CH₂) | ~1.0 - 2.1 | Multiplet (m) |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms.

Vinyl Carbons: The two sp² hybridized carbons of the vinyl group are expected in the downfield region. The carbon bearing the chlorine atom is predicted to be around δ 125-135 ppm , while the carbon attached to the cyclohexane ring would likely appear at a slightly different shift in a similar range. docbrown.info

Cyclohexyl Carbons: The sp³ hybridized carbons of the cyclohexane ring will appear in the upfield region. The methine carbon (C1), directly attached to the electron-withdrawing vinyl group, would be the most downfield of the ring carbons, estimated to be in the δ 40-50 ppm range. The other five methylene (B1212753) carbons of the ring would resonate between δ 25 and 35 ppm . docbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Vinyl C (attached to Cl) | ~125 - 135 |

| Vinyl C (attached to cyclohexyl) | ~120 - 130 |

| Cyclohexyl C (C1, methine) | ~40 - 50 |

| Cyclohexyl C (other CH₂) | ~25 - 35 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Key correlations would be expected between the vinyl protons and the C1-methine proton of the cyclohexane ring, confirming the attachment of the vinyl group. It would also show correlations among the interconnected protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the vinyl proton signals to their corresponding vinyl carbon signals and each cyclohexyl proton signal to its attached carbon, greatly aiding in the assignment of both spectra.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to C-H, C=C, and C-Cl bond vibrations.

C-H Stretching: Vibrations for the sp³ C-H bonds of the cyclohexane ring are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The sp² C-H stretches of the vinyl group would appear just above 3000 cm⁻¹, likely around 3020-3080 cm⁻¹ .

C=C Stretching: The carbon-carbon double bond stretch of the vinyl group is expected to show a medium-intensity band in the region of 1620-1650 cm⁻¹ .

C-Cl Stretching: The characteristic absorption for the carbon-chlorine bond stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹ . researchgate.net This region often contains many other complex vibrations, making specific assignment challenging without comparative data. researchgate.net

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3020-3080 | C-H Stretch | Vinyl (sp²) |

| 2850-2960 | C-H Stretch | Cyclohexyl (sp³) |

| 1620-1650 | C=C Stretch | Alkene |

| 1440-1465 | C-H Bend | Cyclohexyl (CH₂) |

| 600-800 | C-Cl Stretch | Alkyl Halide |

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

C=C Stretching: The C=C double bond stretch, which is often of medium intensity in the IR spectrum, is typically a strong and sharp signal in the Raman spectrum, expected around 1620-1650 cm⁻¹ . s-a-s.org

Symmetrical Vibrations: The symmetrical C-H stretching and bending modes of the cyclohexane ring's CH₂ groups would be prominent in the Raman spectrum.

C-Cl Stretching: The C-Cl stretch would also be observable in the Raman spectrum, providing confirmatory evidence for the presence of the halogen. cdnsciencepub.com

The combination of these advanced spectroscopic methods allows for a detailed and robust elucidation of the structure of this compound, even in the absence of previously published experimental data. The predicted values serve as a guide for the analysis and identification of this compound in future research.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through controlled fragmentation.

High-resolution mass spectrometry distinguishes between ions of very similar nominal mass, enabling the determination of a compound's exact elemental formula. For this compound (C8H13Cl), HRMS provides a highly accurate mass measurement of the molecular ion ([M]⁺˙).

The presence of chlorine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl, which occur in an approximate ratio of 3:1. Consequently, the mass spectrum will display two molecular ion peaks separated by two mass-to-charge (m/z) units. HRMS can resolve these and measure their exact masses, allowing for confirmation of the elemental composition.

Table 1: Illustrative HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope Composition | Calculated m/z | Observed m/z (Illustrative) | Mass Difference (ppm) | Relative Abundance |

| [C₈H₁₃³⁵Cl]⁺˙ | C=12.00000, H=1.00783, ³⁵ Cl=34 .96885 | 144.07293 | 144.07290 | -0.21 | 100% |

| [C₈H₁₃³⁷Cl]⁺˙ | C=12.00000, H=1.00783, ³⁷ Cl=36 .96590 | 146.06998 | 146.06995 | -0.20 | ~32% |

This interactive table showcases the expected high-resolution mass spectrometry data. The precise mass measurements are used to confirm the elemental formula C8H13Cl, and the relative abundances reflect the natural isotopic distribution of chlorine.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment a selected precursor ion (in this case, the [M]⁺˙ of this compound) to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity.

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the chlorine atom, elimination of hydrogen chloride (HCl), and cleavage of the cyclohexane ring.

Key Fragmentation Pathways:

Loss of Chlorine Radical ([M-Cl]⁺): A primary fragmentation pathway involves the homolytic cleavage of the C-Cl bond, resulting in a stable cyclohexyl-ethenyl carbocation at m/z 109.

Loss of Hydrogen Chloride ([M-HCl]⁺˙): A common pathway for chloroalkanes is the elimination of a neutral HCl molecule. This would lead to a radical cation of a cyclohexadiene or related C8H12 isomer at m/z 108.

Retro-Diels-Alder (RDA) Reaction: If the chloroethenyl group induces a double bond within the cyclohexane ring (e.g., after HCl elimination), a retro-Diels-Alder fragmentation could occur, leading to the loss of ethene (C₂H₄) and the formation of a smaller charged fragment.

Ring Cleavage: The cyclohexane ring can undergo cleavage, leading to a variety of aliphatic carbocations. For instance, the loss of a propyl radical (C₃H₇) from the [M-Cl]⁺ ion could yield a fragment at m/z 67.

Table 2: Illustrative CID Fragmentation Data for the [C₈H₁₃³⁵Cl]⁺˙ Precursor Ion

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Illustrative) |

| 144.07 | [C₈H₁₂]⁺˙ | HCl | 108.09 |

| 144.07 | [C₈H₁₃]⁺ | Cl• | 109.10 |

| 109.10 | [C₅H₇]⁺ | C₃H₆ | 67.05 |

| 108.09 | [C₆H₈]⁺˙ | C₂H₄ | 80.06 |

This interactive table outlines the expected fragmentation patterns of this compound under CID conditions. Analyzing these daughter ions helps to piece together the original molecular structure.

Chiroptical Spectroscopy for Enantiomeric Characterization

This compound possesses a stereocenter at the carbon atom of the cyclohexane ring to which the chloroethenyl group is attached. Therefore, it can exist as a pair of enantiomers, (R)-2-chloroethenylcyclohexane and (S)-2-chloroethenylcyclohexane. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for distinguishing between these enantiomers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce an ECD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the molecule. For this compound, electronic transitions associated with the C=C double bond and the n→σ* transition of the C-Cl chromophore would be expected to give rise to characteristic ECD signals.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. Similar to ECD, the ORD curve of one enantiomer is the mirror image of the other. The sign of the optical rotation at a specific wavelength (e.g., the sodium D-line at 589 nm) is often used to characterize enantiomers, though a full ORD spectrum provides more detailed structural information.

The interpretation of ECD and ORD spectra often relies on comparison with quantum chemical calculations to correlate the experimental data with a specific absolute configuration (R or S).

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal could be challenging if the compound is a liquid or a low-melting-point solid at room temperature. In such cases, derivatization with a crystalline-enhancing group or the use of a co-crystallizing agent might be necessary.

If a suitable crystal is obtained, X-ray analysis can provide precise data on:

Bond Lengths and Angles: The exact distances between atoms (e.g., C-C, C=C, C-H, C-Cl) and the angles between bonds can be determined with high precision.

Conformation: The preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the chloroethenyl substituent (axial vs. equatorial) in the solid state can be unequivocally established.

Absolute Configuration: Through anomalous dispersion effects, typically requiring the presence of a heavier atom like chlorine, the absolute stereochemistry (R or S) at the chiral center can be determined without ambiguity.

Successful crystallographic analysis would provide an unambiguous structural model, serving as a benchmark for validating data obtained from other spectroscopic methods like NMR and chiroptical spectroscopy.

Mechanistic Investigations of Chemical Transformations Involving Chloroethenylcyclohexane

Elucidation of Reaction Kinetics and Rate-Determining Steps

The rate law, an experimentally determined equation, shows how the reaction rate depends on the concentration of each reactant. For instance, in a hypothetical reaction of 2-chloroethenylcyclohexane, kinetic studies would reveal which reactants are involved in the RDS. A reaction's rate is second order if it depends on the concentration of both the substrate and another reactant, indicating both are present in the rate-determining step. libretexts.orglibretexts.org Conversely, a first-order reaction, where the rate depends only on the substrate's concentration, suggests a unimolecular RDS, such as the formation of a reactive intermediate. savemyexams.com

Consider a hypothetical nucleophilic substitution reaction. By varying the initial concentrations of this compound and a nucleophile (Nu⁻) and measuring the initial reaction rate, a rate law can be established.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁵ |

From this hypothetical data, doubling the concentration of either reactant doubles the rate, leading to the rate law: Rate = k[this compound][Nu⁻]. This second-order kinetics would imply a bimolecular rate-determining step (an Sₙ2-like or Sʀɴ1 mechanism). If the rate had been independent of the nucleophile concentration, it would suggest a unimolecular RDS (an Sₙ1-like mechanism). quora.comlibretexts.org

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient, high-energy species that are formed in one step and consumed in a subsequent step of a reaction mechanism. jst.go.jp Due to their instability, they are often difficult to isolate but their existence can be inferred or detected by spectroscopic methods or trapping experiments. The structure of this compound allows for the formation of several types of intermediates depending on the reaction conditions.

Vinylic Cations : In a potential Sₙ1-type substitution, heterolytic cleavage of the C-Cl bond would generate a vinylic carbocation. However, these intermediates, where the positive charge resides on a double-bonded carbon, are notoriously unstable and high in energy, making this pathway generally unfavorable. wikipedia.org

Carbocations : During electrophilic addition to the ethenyl moiety, the attack of an electrophile on the π-bond leads to a carbocation intermediate. libretexts.orgbyjus.com The stability of this carbocation (tertiary > secondary > primary) dictates the regiochemical outcome of the reaction. uci.edu

Radical Intermediates : Homolytic cleavage or radical addition processes can generate radical intermediates. In radical substitution (Sʀɴ1), a vinylic radical is a key intermediate. acs.orgacs.orgacs.org In radical addition to the double bond, an alkyl radical is formed. ucr.eduwikipedia.org

Table 2: Potential Reaction Intermediates in Transformations of this compound

| Reaction Type | Potential Intermediate | Description |

| Nucleophilic Substitution (Sₙ1-like) | Vinylic Cation | Highly unstable species with a positive charge on an sp-hybridized carbon. wikipedia.org |

| Nucleophilic Substitution (Sʀɴ1) | Vinylic Radical | An intermediate with an unpaired electron on a double-bonded carbon. acs.orgresearchgate.net |

| Electrophilic Addition | Alkyl Carbocation | Formed by the addition of an electrophile to the double bond; stability dictates regioselectivity. byjus.com |

| Radical Addition | Alkyl Radical | Formed by the addition of a radical to the double bond; stability influences the reaction outcome. wikipedia.org |

Transition State Analysis and Energy Landscape Mapping

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point in a particular mechanistic step. fiveable.me It is a fleeting arrangement of atoms where old bonds are partially broken and new bonds are partially formed. The energy required to reach this state from the reactants is the activation energy (Ea), which determines the rate of that step. libretexts.org

For this compound, computational chemistry methods can be used to model these transition states and map the energy landscape. For example, in the electrophilic addition of HBr, the transition state for the first step would involve the partial breaking of the alkene π-bond and the H-Br bond, alongside the partial formation of a new C-H bond. Analysis of this transition state helps explain why the reaction proceeds via the most stable carbocation intermediate.

Role of Catalysis in Modulating Reaction Pathways and Selectivity (e.g., Organometallic Catalysis)

Catalysts accelerate reactions without being consumed by providing an alternative reaction pathway with a lower activation energy. Organometallic catalysis is particularly powerful for transformations of vinyl halides like this compound, enabling reactions that are otherwise difficult or impossible. iupac.org Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern synthesis for forming new carbon-carbon bonds. rsc.orgacs.orglibretexts.org

A common example is the Suzuki coupling, where a vinyl chloride reacts with an organoboron compound. The general catalytic cycle for such a reaction with this compound would involve:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the C-Cl bond of this compound, forming a Pd(II) intermediate. rsc.org

Transmetalation : The organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then enter another cycle. libretexts.org

Other organometallic catalysts, such as those based on rhodium, cobalt, or zirconium, can be used to modulate other reaction pathways, including aminations, hydrogenations, or polymerizations. rsc.orgrsc.orgacs.org For example, cobalt complexes can catalyze the nucleophilic addition of vinyl chlorides to carbonyl groups. rsc.org Similarly, palladium catalysts can facilitate the coupling of vinyl chlorides with amines. rsc.org

Studies on Nucleophilic Substitution Mechanisms at the Vinyl Halide

Nucleophilic substitution at an sp²-hybridized carbon, as in a vinyl halide, does not typically proceed via the classic Sₙ1 or Sₙ2 mechanisms common for alkyl halides. quora.comdoubtnut.com

The Sₙ1 pathway is disfavored due to the extreme instability of the resulting linear vinylic carbocation. wikipedia.org

The Sₙ2 pathway is hindered because the incoming nucleophile is repelled by the electron density of the π-bond, and the required backside attack is sterically blocked. libretexts.org

Therefore, other mechanisms are operative for this compound:

Addition-Elimination Mechanism : A strong nucleophile can add to the double bond, forming a carbanionic intermediate. Subsequent elimination of the chloride ion re-forms the double bond, resulting in the substituted product. This mechanism is more common when the double bond is activated by electron-withdrawing groups. nih.gov

Elimination-Addition Mechanism : A very strong base can first dehydrohalogenate the molecule to form a cyclohexyne (B14742757) intermediate, which is then attacked by the nucleophile. This is generally less common for simple vinyl halides. fiveable.me

Radical Nucleophilic Substitution (Sʀɴ1) : This is a significant pathway for unactivated vinyl halides. acs.orgorganicreactions.org It proceeds via a radical chain mechanism initiated by light or an electron donor:

Initiation : An electron is transferred to this compound, forming a radical anion which rapidly fragments into a vinylic radical and a chloride ion. acs.org

Propagation : The vinylic radical reacts with the nucleophile (Y⁻) to form a new radical anion. This new radical anion then transfers its extra electron to another molecule of this compound, forming the substitution product and propagating the chain. researchgate.netresearchgate.net

Investigation of Electrophilic and Radical Additions to the Ethenyl Moiety

The double bond in this compound is susceptible to addition reactions, where the π-bond is broken and two new σ-bonds are formed. pressbooks.pub The mechanism can be either electrophilic or radical, leading to different regiochemical outcomes.

Electrophilic Addition In the presence of an electrophile like a hydrogen halide (e.g., HBr), the reaction proceeds via a two-step mechanism. libretexts.orgsavemyexams.com

Electrophilic Attack : The electron-rich π-bond attacks the electrophile (H⁺ from HBr), forming a new C-H bond and a carbocation intermediate. byjus.com This is the slow, rate-determining step. libretexts.org According to Markovnikov's rule, the proton adds to the carbon atom that results in the formation of the more stable carbocation. For this compound, the proton would add to the terminal carbon (CH₂), placing the positive charge on the carbon attached to the cyclohexane (B81311) ring, forming a more stable tertiary carbocation.

Nucleophilic Capture : The nucleophile (Br⁻) rapidly attacks the carbocation, forming the final product, 1-bromo-1-chloro-1-cyclohexylethane. libretexts.org

Radical Addition In the presence of a radical initiator, such as peroxides, the addition of HBr follows a different, anti-Markovnikov pathway via a radical chain mechanism. wikipedia.orgrutgers.edu

Initiation : The peroxide initiator generates a bromine radical (Br•) from HBr.

Propagation :

The bromine radical adds to the double bond. This addition is regioselective; the radical adds to the terminal carbon to form the more stable tertiary alkyl radical on the carbon bearing the cyclohexane ring. ucr.eduwikipedia.org

This alkyl radical then abstracts a hydrogen atom from another HBr molecule, yielding the final product (1-bromo-2-chloro-2-cyclohexylethane) and regenerating a bromine radical to continue the chain. wikipedia.org

Termination : The reaction ceases when two radicals combine.

This mechanism reverses the regioselectivity compared to electrophilic addition, demonstrating how mechanistic pathways can be controlled by reaction conditions to yield different products. utdallas.edu

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide a fundamental understanding of a molecule's electronic behavior. numberanalytics.comroutledge.com These calculations are crucial for determining the molecule's stability, geometry, and various energetic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. github.io For 2-chloroethenylcyclohexane, DFT is instrumental in performing geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. faccts.decp2k.org This is particularly important for the cyclohexane (B81311) ring, which can exist in various conformations such as the chair and boat forms. upenn.edusapub.org

The optimization process typically employs algorithms like the Berny algorithm in redundant internal coordinates to systematically adjust bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. gaussian.com The use of a suitable basis set, such as the 6-31G(d,p), is crucial for obtaining accurate results. inpressco.com

Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. This analysis helps to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the prediction of the molecule's infrared (IR) spectrum. cp2k.orginpressco.com

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Value |

| C-C (cyclohexane ring) bond length | ~1.54 Å |

| C=C (ethenyl group) bond length | ~1.34 Å |

| C-Cl bond length | ~1.74 Å |

| C-C-C (cyclohexane ring) bond angle | ~111° |

| C-C=C bond angle | ~122° |

| H-C-H bond angle | ~109.5° |

| Note: These are hypothetical values based on typical bond lengths and angles for similar organic molecules and are intended for illustrative purposes. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy, although they are computationally more demanding than DFT. nih.govresearchgate.net

For this compound, ab initio calculations can provide highly accurate predictions of its electronic energy, ionization potential, and electron affinity. These calculations are essential for creating a precise picture of the molecule's electronic structure and for benchmarking the results obtained from less computationally intensive methods like DFT. arxiv.orgarxiv.org

Molecular Modeling and Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

The flexibility of the cyclohexane ring and the rotation around the single bond connecting it to the chloroethenyl group mean that this compound can adopt a multitude of conformations. upenn.eduuwosh.edu Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the theoretical models. nih.govmpg.de For this compound, this includes the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as its IR and Raman spectra.

The correlation between predicted and experimental spectra can provide confidence in the calculated molecular structure and electronic properties. ucl.ac.ukmdpi.com Discrepancies between the two can highlight areas where the theoretical model may need refinement. researchgate.net

Reactivity and Selectivity Prediction through Frontier Molecular Orbital Theory and Reaction Path Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. uniurb.itlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgnumberanalytics.com The energies and shapes of these orbitals in this compound would determine its behavior in chemical reactions. For instance, the HOMO would indicate its nucleophilic character, while the LUMO would suggest its electrophilic character. libretexts.orgimperial.ac.uk

Reaction path analysis, often performed using methods like the Nudged Elastic Band (NEB), allows for the detailed study of a chemical reaction's mechanism. qcware.comcantera.orgarxiv.org For reactions involving this compound, this analysis can identify the transition state structures and calculate the activation energy, providing insights into the reaction's feasibility and kinetics. iastate.eduresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

| Note: These are illustrative values and would be calculated using quantum chemical methods. |

Solvation Effects and Reaction Environment Modeling in Computational Studies

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.org Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. squ.edu.omnih.govnih.gov

For this compound, modeling solvation is crucial for accurately predicting its behavior in solution. The choice of solvent can affect its conformational equilibrium and the rates and outcomes of its reactions. rsc.org Computational studies can help to understand these solvent-solute interactions at a molecular level.

Reactivity and Derivatization of Chloroethenylcyclohexane

Carbon-Carbon Bond Forming Reactions Involving the Vinyl Halide

The vinyl chloride group in 2-Chloroethenylcyclohexane is a key handle for constructing new carbon-carbon bonds, a fundamental operation in organic synthesis. This is primarily achieved through cross-coupling reactions or by converting the vinyl halide into a potent organometallic nucleophile. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the vinyl chloride in this compound can serve as the electrophilic partner. wikipedia.orgwikipedia.orgwikipedia.org Although vinyl chlorides are generally less reactive than their bromide or iodide counterparts, modern catalytic systems have been developed to effectively activate the C-Cl bond. diva-portal.org

Heck Reaction: The Heck reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org For this compound, this would involve coupling with an alkene (e.g., styrene (B11656) or an acrylate) to yield a substituted diene. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the vinyl chloride to the Pd(0) center, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org Reacting this compound with an aryl or vinyl boronic acid under palladium catalysis and basic conditions would produce a cyclohexyl-substituted styrene or diene, respectively. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. sigmaaldrich.com The catalytic cycle involves oxidative addition, transmetalation from the boron species to the palladium center, and reductive elimination. wikipedia.orglibretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond by coupling a terminal alkyne with a vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual catalytic system of palladium and copper(I). libretexts.org The coupling of this compound with a terminal alkyne would yield a conjugated enyne. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed. beilstein-journals.org

Table 1: Overview of Cross-Coupling Reactions with Vinyl Halides

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | Substituted Alkene/Diene |

| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Aryl/Vinyl Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Conjugated Enyne |

This table presents generalized conditions. Specific optimizations are often required based on the exact substrates.

The conversion of the vinyl chloride to a highly nucleophilic organometallic species provides an alternative pathway for C-C bond formation.

Grignard Reagent Formation and Reactivity: Vinyl halides, including this compound, can react with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) to form a Grignard reagent, (2-cyclohexyl)ethenylmagnesium chloride. wikipedia.orglibretexts.org The formation requires an activated magnesium surface, often initiated with iodine or 1,2-dibromoethane. wikipedia.org These reagents are potent nucleophiles and strong bases, reacting readily with electrophiles. sigmaaldrich.commasterorganicchemistry.com For example, they add to aldehydes and ketones to produce secondary and tertiary alcohols, respectively, and react with carbon dioxide to form carboxylic acids after an acidic workup. libretexts.orgmasterorganicchemistry.com All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions as they are rapidly protonated by water. libretexts.orglibretexts.org

Organolithium Reagent Formation and Reactivity: Organolithium reagents are even more reactive than their Grignard counterparts. wikipedia.orgnumberanalytics.com (2-Cyclohexyl)ethenyllithium can be prepared by reacting this compound with lithium metal, often in a hydrocarbon solvent. libretexts.org These reagents are extremely strong bases and powerful nucleophiles. wikipedia.org Their high reactivity allows them to add to sterically hindered carbonyl compounds. wikipedia.org However, this high reactivity also means they are incompatible with functional groups containing acidic protons, such as alcohols or carboxylic acids, and require rigorously inert and anhydrous conditions. libretexts.orgosi.lv

Nucleophilic Additions to the Ethenyl Group

Direct nucleophilic addition to the carbon-carbon double bond of this compound is generally not a favorable process. Simple alkenes are electron-rich and thus repel nucleophiles. For a nucleophilic addition to occur, the alkene typically needs to be activated by potent electron-withdrawing groups, which are absent in this molecule.

Instead, a reaction with a nucleophile is more likely to proceed via a nucleophilic substitution pathway, where the chloride ion is replaced. This can occur through an elimination-addition mechanism. Under the influence of a strong base, hydrogen chloride could be eliminated from this compound to form a transient cyclohexyne (B14742757) or a related strained intermediate, which would then be rapidly attacked by a nucleophile. The regioselectivity of the nucleophilic attack on the intermediate would determine the final product structure.

Palladium-Catalyzed Transformations

The utility of palladium catalysis extends beyond the fundamental C-C bond-forming reactions mentioned previously. Palladium catalysts can mediate a wide array of transformations at the vinyl chloride position, enabling the formation of carbon-heteroatom bonds. nih.gov These reactions significantly broaden the synthetic utility of this compound, allowing its conversion into a variety of other functionalized derivatives.

Prominent examples include:

Buchwald-Hartwig Amination: This reaction would couple the vinyl chloride with an amine (primary or secondary) to form a cyclohexyl-substituted enamine.

Thiol Coupling: Palladium catalysts can facilitate the coupling of thiols with vinyl halides to generate vinyl thioethers. researchgate.net This transformation would convert this compound into a cyclohexyl vinyl sulfide.

Hydrocarbonylative Coupling: In the presence of carbon monoxide, palladium catalysts can mediate hydrocarbonylative cross-coupling reactions, potentially allowing the introduction of a carbonyl group adjacent to the ethenyl moiety.

Table 2: Selected Palladium-Catalyzed Transformations for Vinyl Halides

| Reaction Name | Reagent | Bond Formed | Product Class |

|---|---|---|---|

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Enamine |

| Thiol Coupling | Thiol (RSH) | C-S | Vinyl Thioether |

| Heck Reaction | Alkene | C-C | Substituted Alkene |

| Suzuki Coupling | Boronic Acid (RB(OH)₂) | C-C | Substituted Alkene |

| Sonogashira Coupling | Alkyne (RC≡CH) | C-C | Enyne |

Cycloaddition Reactions of the Ethenyl Moiety

The double bond in this compound can potentially participate in cycloaddition reactions, which are powerful methods for constructing cyclic structures. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The ethenyl group can act as the dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. The reactivity of the ethenyl group in this compound is not strongly polarized, meaning it is neither exceptionally electron-rich nor electron-poor. Therefore, for a successful Diels-Alder reaction, it would likely require a highly reactive diene partner (either very electron-rich or electron-deficient).

[2+2] Cycloaddition: This reaction involves two alkene units combining to form a four-membered cyclobutane (B1203170) ring. Concerted thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules. However, photochemical [2+2] cycloadditions, where one of the alkene partners is promoted to an excited state by UV light, are common. pressbooks.pub Thus, this compound could potentially dimerize or react with another alkene under photochemical conditions to form a cyclobutane derivative.

Reactions Involving the Cyclohexyl Ring (e.g., Functionalization, Ring Expansion/Contraction)

The cyclohexyl ring in this compound consists of C(sp³)-H bonds, which are typically considered unreactive or inert under standard laboratory conditions. nih.gov Functionalization of these saturated C-H bonds is challenging and often requires harsh conditions or advanced catalytic methods.

Modern organic synthesis has seen the development of catalyst-controlled C-H functionalization reactions that can overcome the inherent lack of reactivity. nih.gov For a substrate like this compound, such reactions could, in principle, be used to introduce new functional groups at specific positions on the cyclohexane (B81311) ring. For instance, dirhodium catalysts are known to mediate the insertion of donor/acceptor carbenes into unactivated C-H bonds, offering a pathway to desymmetrize the cyclohexane ring in a site- and stereoselective manner. nih.govresearchgate.net

Additionally, palladium-catalyzed dehydrogenation reactions can convert substituted cyclohexene (B86901) rings into aromatic systems under aerobic conditions. nih.gov While this compound is not a cyclohexene, related radical or oxidative processes could potentially alter the cyclohexyl ring structure. Reactions involving ring expansion (e.g., via carbocation rearrangements) or contraction (e.g., Favorskii rearrangement of an alpha-halo ketone derived from the cyclohexyl ring) represent more complex, multi-step transformations that would require initial functionalization of the ring itself.

Ligand Exchange and Complex Formation with Transition Metals

The reactivity of this compound in the context of transition metal-mediated reactions is a specialized area of organometallic chemistry. While direct research on this specific molecule is not extensively documented, its behavior can be inferred from the well-established chemistry of related vinyl halides, particularly vinyl chloride. The presence of both a carbon-carbon double bond (ethenyl group) and a carbon-halogen bond provides two potential sites for interaction with transition metal centers, leading to ligand exchange and the formation of various organometallic complexes.

The interaction of this compound with a transition metal can occur through several pathways. A common initial step is the coordination of the π-electrons of the ethenyl group to a vacant coordination site on the metal. This results in the formation of a π-complex. In such a complex, the this compound molecule acts as a ligand, donating electron density from its double bond to the metal center. This type of ligand exchange, where a labile ligand already attached to the metal is displaced, is a fundamental process in organometallic chemistry. chemguide.co.ukcrunchchemistry.co.ukibchem.comyoutube.comchemistrystudent.comstudymind.co.uk

Following the initial π-coordination, further reactions can take place. One of the most significant is the oxidative addition of the carbon-chlorine bond to the metal center. nih.govrsc.org In this process, the C-Cl bond is broken, and two new bonds are formed between the carbon and chlorine atoms and the metal. This reaction leads to an increase in both the oxidation state and the coordination number of the metal. The feasibility of oxidative addition is dependent on several factors, including the nature of the transition metal, its ligand environment, and the reaction conditions. nih.gov The bulky cyclohexyl group in this compound may sterically hinder the approach to the metal center, potentially influencing the rate and outcome of this reaction compared to simpler vinyl halides.

The resulting vinyl-metal complexes are versatile intermediates in organic synthesis. For instance, they can undergo migratory insertion reactions, where another ligand (e.g., an alkyl or aryl group) on the metal center migrates to the vinyl carbon. They can also participate in cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, which are powerful methods for forming new carbon-carbon bonds. orgchemboulder.com

The stability and reactivity of the formed transition metal complexes are influenced by the nature of the other ligands present on the metal. libretexts.org Electron-donating ligands tend to stabilize the complex, while electron-withdrawing ligands can promote further reactivity. The choice of solvent and temperature also plays a crucial role in directing the reaction towards a desired product.

Table 1: Plausible Transition Metal Complexes with this compound

The following interactive table outlines hypothetical examples of transition metal complexes that could be formed from this compound, based on the known reactivity of vinyl halides.

| Transition Metal (M) | Other Ligands (L) | Plausible Complex Structure | Type of Complex/Interaction |

| Palladium (Pd) | Triphenylphosphine (PPh₃) | [Pd(η²-CH(Cl)=CH-C₆H₁₁)(PPh₃)₂] | π-Complex |

| Nickel (Ni) | 2,2'-Bipyridine (bpy) | [Ni(Cl)(CH=CH-C₆H₁₁)(bpy)] | Oxidative Addition Product |

| Platinum (Pt) | Triethylphosphine (PEt₃) | [Pt(Cl)(CH=CH-C₆H₁₁)(PEt₃)₂] | Oxidative Addition Product |

| Rhodium (Rh) | Acetylacetonate (acac) | [Rh(η²-CH(Cl)=CH-C₆H₁₁)(acac)(CO)] | π-Complex |

| Iron (Fe) | Carbonyl (CO) | [Fe(η²-CH(Cl)=CH-C₆H₁₁)(CO)₄] | π-Complex |

Synthetic Applications of Chloroethenylcyclohexane As a Building Block

Utilization in the Synthesis of Complex Organic Architectures

The vinyl chloride group in 2-chloroethenylcyclohexane serves as a valuable handle for various carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic architectures. This functionality allows for its participation in numerous cross-coupling reactions. For instance, reactions such as Suzuki, Stille, and Negishi couplings could potentially be employed to attach aryl, alkyl, or other organic fragments to the vinyl carbon, thereby building more elaborate structures. The cyclohexane (B81311) ring provides a three-dimensional scaffold that can influence the spatial orientation of the substituents, which is a crucial aspect in the design and synthesis of molecules with specific biological or material properties.

Construction of Fused, Bridged, or Spirocyclic Systems

The chloroethenyl group is a precursor for various reactive intermediates that can participate in cyclization reactions to form intricate ring systems.

Fused Systems: Intramolecular reactions are a key strategy for forming fused ring systems. For example, if a suitable nucleophilic group is present on the cyclohexane ring or a tether attached to it, an intramolecular substitution or coupling reaction could lead to the formation of a new ring fused to the original cyclohexane structure.

Bridged Systems: The formation of bridged bicyclic systems can be envisioned through cycloaddition reactions. While the vinyl chloride itself is not a typical dienophile for Diels-Alder reactions, it can be chemically modified. Alternatively, intramolecular conjugate additions involving intermediates derived from the vinyl chloride group can lead to bridged structures nih.gov. For instance, the conversion of the vinyl chloride to an α-chloroketone, followed by formation of an oxime and subsequent intramolecular cyclization, provides a pathway to bridged bicyclic compounds nih.gov.

Spirocyclic Systems: Spirocycles could potentially be assembled by using this compound in reactions where the vinyl group acts as a precursor to a species that can undergo spirocyclization.

Methodologies like the "cut-and-sew" reactions, which involve transition-metal-catalyzed C-C bond activation of cyclic ketones, have proven effective for constructing both bridged and fused ring systems acs.orgnih.gov. While not directly demonstrated with this compound, the principles could be adapted.

Stereoselective Synthesis of Chiral Compounds

The cyclohexane ring in this compound can exist in different conformations, and substituents on the ring can create chiral centers. This intrinsic stereochemistry can be exploited in stereoselective synthesis.

Addition reactions to the double bond of this compound could proceed with facial selectivity, influenced by the existing stereochemistry of the cyclohexane ring. For example, halogenation reactions across a double bond on a cyclohexene (B86901) ring are known to proceed via anti-addition libretexts.org. The stereochemical outcome of such additions to this compound would be influenced by the preferred conformation of the cyclohexane ring, potentially leading to the formation of specific diastereomers.

Furthermore, if the cyclohexane ring itself is chiral, it can act as a chiral auxiliary, directing the stereochemical course of reactions at the chloroethenyl group. This is a common strategy in asymmetric synthesis to produce enantiomerically enriched or pure compounds. The stereocontrolled generation of organometallic reagents from vinyl halides is a known method for the stereoselective synthesis of more complex molecules researchgate.net.

Development of Novel Methodologies for Organic Synthesis

The unique combination of a vinyl chloride and a cyclohexane ring in this compound makes it a potential substrate for the development of new synthetic methodologies. Research into activating the C-Cl bond under mild conditions, for example, through photoredox catalysis or novel transition metal catalyst systems, could lead to new cross-coupling protocols princeton.edu.

Additionally, the development of novel cycloaddition reactions where vinyl chlorides can participate directly would be of significant interest wikipedia.orgslideshare.netlibretexts.orgoxfordsciencetrove.comlibretexts.org. Given the prevalence of cyclic structures in natural products and pharmaceuticals, new methods for their efficient construction are always in high demand. This compound could serve as a model substrate for exploring such novel transformations.

Applications in Polymer Chemistry and Material Science

In the realm of polymer chemistry, vinyl monomers are the fundamental building blocks for a vast array of materials. The polymerization of vinylcyclohexane (B147605) is known to produce poly(vinylcyclohexane), a polymer with high thermal stability and good optical properties researchgate.netgoogleapis.com.

This compound could potentially be used as a monomer or co-monomer in addition polymerization reactions. The resulting polymer would have a repeating unit containing a cyclohexane ring and a chlorine atom. The presence of the chlorine atom would modify the properties of the polymer, potentially increasing its flame resistance and altering its solubility and chemical resistance.

The polymerization of substituted vinylcyclohexene has been shown to be highly regio- and stereoselective using specific catalysts, leading to isotactic polymers nih.gov. Similar control over the polymerization of this compound could lead to materials with highly ordered structures and unique properties. Furthermore, the synthesis of substituted poly(vinylcyclohexane) derivatives through the hydrogenation of anionically polymerized substituted polystyrenes is a known technique, resulting in polymers with high glass transition temperatures umn.edu. While this is a different synthetic route, it highlights the interest in cyclohexane-containing polymers for advanced materials.

Q & A

Q. What role does this compound play in designing bioactive molecule libraries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.